N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
Description
N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a bicyclic heteroaromatic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted at the 2-position with a 4-isopropylphenyl group and at the 5-position with a propanamide side chain bearing a 3,5-difluorobenzyl moiety. This structure combines electron-deficient aromatic systems (pyrazolo-pyrazinone) with fluorinated and hydrophobic substituents, which are common in pharmaceuticals to enhance metabolic stability and target binding . The compound’s design likely aims to optimize interactions with enzymes or receptors via hydrogen bonding (amide and oxo groups), π-π stacking (aromatic rings), and hydrophobic effects (isopropyl and difluorophenyl groups).
Properties
Molecular Formula |
C25H24F2N4O2 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
InChI |
InChI=1S/C25H24F2N4O2/c1-16(2)18-3-5-19(6-4-18)22-14-23-25(33)30(9-10-31(23)29-22)8-7-24(32)28-15-17-11-20(26)13-21(27)12-17/h3-6,9-14,16H,7-8,15H2,1-2H3,(H,28,32) |
InChI Key |
NGHMYAZWYDGYTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the difluorobenzyl group: This step involves the nucleophilic substitution of a suitable benzyl halide with a difluorobenzylamine.
Attachment of the propanamide chain: This can be done through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound’s pyrazolo[1,5-a]pyrazinone core differs from pyrazolo[3,4-d]pyrimidin (Example 53) and pyrazolo[1,5-a]pyrimidinone (MK85) in ring size and fusion patterns, affecting conformational flexibility and electronic delocalization.
- Fluorinated substituents are prevalent across analogs (e.g., 3,5-difluorobenzyl in the target vs. 3,5-bis(trifluoromethyl)phenyl in MK85). Fluorine atoms enhance binding via polar interactions and resist oxidative metabolism .
Physicochemical and Electronic Properties
- Solubility and Lipophilicity : The 3,5-difluorobenzyl and isopropyl groups in the target compound likely increase lipophilicity (logP >3), similar to MK85 (logP ~4.5 inferred from trifluoromethyl groups) . This contrasts with simpler pyrazolines (e.g., Compound 1 in ), which may exhibit lower logP values (~2.5) due to fewer hydrophobic substituents.
Computational Insights
- Electron Localization Function (ELF): Analysis using Multiwfn () could reveal localized electron density around fluorine atoms and the amide group, influencing reactivity and noncovalent interactions .
- Noncovalent Interactions: The 3,5-difluorobenzyl group may participate in halogen bonding or C–H∙∙∙F interactions, as predicted by methods in , enhancing binding to hydrophobic pockets .
Biological Activity
N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a complex organic compound with potential applications in various fields, particularly in medicinal chemistry. Its unique molecular structure and functional groups suggest a variety of biological activities, making it a subject of significant research interest.
Chemical Structure and Properties
The compound features a difluorobenzyl group, a pyrazolo[1,5-a]pyrazine core, and a propanamide moiety. Below are its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H24F2N4O2 |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | N-[(3,5-difluorophenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
| InChI Key | VZWVLUMOYBTLLR-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the pyrazolo[1,5-a]pyrazine scaffold is known for its ability to inhibit cancer cell proliferation and induce apoptosis. Research into this compound's mechanism of action suggests it may interfere with critical signaling pathways involved in cancer cell survival and proliferation.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural components may enhance its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways in pathogens. Studies have reported that derivatives of similar compounds exhibit potent activity against various strains of bacteria and fungi.
Enzyme Inhibition
Inhibition of specific enzymes is another area where this compound may exhibit biological activity. For example, compounds with similar moieties have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production, which could have implications for skin conditions and cosmetic applications.
Case Study 1: Anticancer Mechanism
A study conducted on a related compound demonstrated that it induced apoptosis in breast cancer cells via the mitochondrial pathway. The compound activated caspases and led to the release of cytochrome c from mitochondria, indicating a potential mechanism that may be shared by this compound.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial activity of structurally similar compounds found that they exhibited IC50 values in the low micromolar range against several pathogenic bacteria. This suggests that this compound could be effective against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
